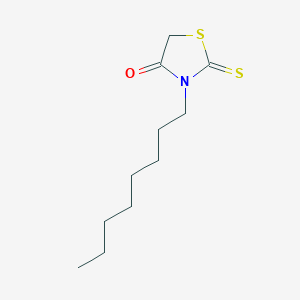![molecular formula C12H13N7O2S B2476359 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1058232-02-2](/img/structure/B2476359.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine family . This family of compounds is known for their various applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazolo[4,5-d]pyrimidines typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates can react with hydrazine to selectively give 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds are also determined through these methods .Chemical Reactions Analysis
In the synthesis process, compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine . A tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generates previously unreported 3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones .Scientific Research Applications
Synthesis and Insecticidal Assessment
A study explored the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidines, from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, examining their insecticidal effects against the cotton leafworm, Spodoptera littoralis. These findings suggest the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).
Antibacterial and Antimicrobial Activities
Research on purine analogues, including triazolo[4,3-a]pyrimidines, showed amplification effects of phleomycin against E. coli, highlighting a potential route for enhancing antibiotic efficacy through chemical modification of known compounds (Brown et al., 1978).
Potential Antiasthma Agents
A study identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors in the human basophil histamine release assay, indicating their potential as antiasthma agents. This research underscores the therapeutic possibilities of triazolo[1,5-c]pyrimidines in respiratory conditions (Medwid et al., 1990).
Anticancer Applications
New 3-heteroarylindoles were synthesized for evaluation as potential anticancer agents. Among these, compounds based on the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones structure were studied against the MCF-7 human breast carcinoma cell line, demonstrating the potential of such compounds in cancer therapy (Abdelhamid et al., 2016).
Tuberculostatic Activity
Compounds structurally analogous to ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were synthesized and evaluated for their tuberculostatic activity. This research contributes to the ongoing search for new and effective treatments for tuberculosis (Titova et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It binds to LSD1 and inhibits its activity . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound leads to changes in the methylation status of lysine residues in histone proteins . This can affect gene expression and result in the inhibition of cancer cell proliferation and migration .
Pharmacokinetics
The compound’s ability to reversibly inhibit lsd1 suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for use as a therapeutic agent .
Result of Action
When cancer cells (MGC-803 cells) were treated with the compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2S/c1-3-19-11-10(16-18-19)12(14-6-13-11)22-5-9(20)15-8-4-7(2)21-17-8/h4,6H,3,5H2,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDHWCMGZNJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=NOC(=C3)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2476278.png)
![2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2476279.png)
![2-amino-4-(4-chlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2476280.png)
![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)
![N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2476286.png)
![(E)-3-(dimethylamino)-2-{[2-(3-fluorophenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2476287.png)

![9-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476290.png)
![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)


